Z-Gln(Xan)-OH
CAS No.: 327981-01-1
Cat. No.: VC2935580
Molecular Formula: C26H24N2O6
Molecular Weight: 460.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 327981-01-1 |
---|---|
Molecular Formula | C26H24N2O6 |
Molecular Weight | 460.5 g/mol |
IUPAC Name | (2S)-5-oxo-2-(phenylmethoxycarbonylamino)-5-(9H-xanthen-9-ylamino)pentanoic acid |
Standard InChI | InChI=1S/C26H24N2O6/c29-23(15-14-20(25(30)31)27-26(32)33-16-17-8-2-1-3-9-17)28-24-18-10-4-6-12-21(18)34-22-13-7-5-11-19(22)24/h1-13,20,24H,14-16H2,(H,27,32)(H,28,29)(H,30,31)/t20-/m0/s1 |
Standard InChI Key | LHCASNYXSAWPNX-FQEVSTJZSA-N |
Isomeric SMILES | C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)O |
SMILES | C1=CC=C(C=C1)COC(=O)NC(CCC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)O |
Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC(CCC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)O |
Introduction
Chemical Structure and Nomenclature
Z-Gln(Xan)-OH is N-α-benzyloxycarbonyl-N-δ-xanthyl-L-glutamine, a protected form of the amino acid glutamine. The compound features three key structural components:
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Z-group (benzyloxycarbonyl): Protects the alpha-amino group
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Glutamine (Gln): The core amino acid structure
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Xanthyl group (Xan): Protects the side-chain amide group
The chemical formula of Z-Gln(Xan)-OH is C26H24N2O6 with a molecular weight of approximately 460.5 g/mol . The structure can be represented by the following IUPAC name: (2S)-5-oxo-2-(phenylmethoxycarbonylamino)-5-(9H-xanthen-9-ylamino)pentanoic acid.
Structural Comparison with Related Compounds
Z-Gln(Xan)-OH differs from several related compounds primarily in its protecting groups and stereochemistry:
Compound | α-Protection | Side-chain Protection | Stereochemistry |
---|---|---|---|
Z-Gln(Xan)-OH | Benzyloxycarbonyl | Xanthyl | L-configuration |
Boc-Gln(Xan)-OH | tert-Butyloxycarbonyl | Xanthyl | L-configuration |
Z-D-Gln(Xan)-OH | Benzyloxycarbonyl | Xanthyl | D-configuration |
Z-Gln-OH | Benzyloxycarbonyl | None | L-configuration |
Physical and Chemical Properties
Z-Gln(Xan)-OH possesses distinct physical and chemical properties that make it valuable for peptide synthesis applications:
Physical Properties
The compound typically appears as a white to off-white crystalline solid. Its solubility profile is important for peptide synthesis applications:
Solvent | Solubility |
---|---|
DMF | Good |
DMSO | Good |
THF | Moderate |
Dichloromethane | Moderate |
Water | Poor |
Hexane | Poor |
Chemical Properties
Z-Gln(Xan)-OH exhibits specific chemical behaviors that are important to consider during peptide synthesis:
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The xanthyl protecting group improves the solubility of the glutamine derivative in organic solvents
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The xanthyl group protects the amide side chain from dehydration during carbodiimide activation
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Both the Z-group and xanthyl group are removed under acidic conditions
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The Z-group can be selectively removed by catalytic hydrogenation while leaving the xanthyl group intact
Synthesis and Preparation Methods
General Synthetic Routes
The synthesis of Z-Gln(Xan)-OH typically follows these general steps:
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Protection of the α-amino group of glutamine with a Z-group
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Introduction of the xanthyl group to protect the side-chain amide function
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Purification of the final protected amino acid
Industrial Production
Industrial-scale production optimizes these reaction conditions to ensure high yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are commonly employed.
Role in Peptide Synthesis
Advantages in Solid-Phase Peptide Synthesis
Z-Gln(Xan)-OH offers several advantages in peptide synthesis:
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The xanthyl protecting group prevents dehydration of the glutamine side chain during activation and coupling
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This protection prevents the formation of unwanted nitrile or imide side products
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The xanthyl group is stable to basic conditions but can be removed under acidic conditions
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The Z protection strategy is compatible with both Boc and Fmoc peptide synthesis methodologies
Selective Deprotection Strategies
The selective removal of protecting groups is crucial in peptide synthesis. For Z-Gln(Xan)-OH:
Protecting Group | Deprotection Method | Conditions |
---|---|---|
Z-group | Catalytic hydrogenation | H2, Pd/C catalyst |
Z-group | Acidolysis | HBr in acetic acid |
Xanthyl group | Acidolysis | TFA or HCl |
Both groups simultaneously | Strong acid treatment | HF or TFA/anisole |
Chemical Reactions and Interactions
Z-Gln(Xan)-OH undergoes various chemical reactions that are relevant to its use in peptide chemistry:
Common Reactions
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Amide Bond Formation: The carboxyl group of Z-Gln(Xan)-OH can be activated and coupled to the amino group of another amino acid to form a peptide bond.
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Deprotection Reactions: The Z and Xan protecting groups can be selectively or simultaneously removed depending on the conditions used.
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Oxidation: The compound can undergo oxidation under specific conditions to form oxidized derivatives.
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Reduction: Certain functional groups in the molecule can be reduced under appropriate conditions.
Stability Considerations
The stability of Z-Gln(Xan)-OH under various conditions is important for storage and handling:
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Stable at room temperature in solid form
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Should be stored in a cool, dry place away from light
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Solutions should be prepared fresh before use in peptide synthesis
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Prone to gradual hydrolysis in aqueous solutions, particularly at elevated temperatures
Applications in Research and Development
Pharmaceutical Applications
Z-Gln(Xan)-OH serves as a crucial building block in pharmaceutical development:
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Used in the synthesis of bioactive peptides with therapeutic potential
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Important in creating peptide-based drug candidates
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Employed in the development of peptide libraries for drug discovery
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Valuable for structure-activity relationship studies of glutamine-containing peptides
Biochemical Research
In biochemical research, Z-Gln(Xan)-OH finds numerous applications:
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Used as a biochemical probe to study protein interactions
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Employed in investigating enzyme activities and mechanisms
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Helps in understanding cellular processes involving glutamine
Specific Research Examples
The role of Z-Gln(Xan)-OH in peptide chemistry is highlighted by specific research applications:
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In the synthesis of trichotoxin, Z-Gln(Xan)-OH was used to incorporate the glutamine residue while preventing unwanted side reactions during peptide elongation .
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Studies on signal transducer and activator of transcription 3 (Stat3) inhibitors have used glutamine derivatives in peptides targeting the SH2 domain, where the glutamine side chain forms critical hydrogen bonds with the protein .
Analytical Methods and Characterization
Spectroscopic Analysis
Various spectroscopic techniques are used to analyze and characterize Z-Gln(Xan)-OH:
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NMR Spectroscopy: Provides structural confirmation and purity assessment
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Mass Spectrometry: Determines exact molecular weight and fragmentation patterns
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IR Spectroscopy: Identifies functional groups and confirms structural features
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UV-Vis Spectroscopy: Useful for concentration determination and monitoring reactions
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Raman Spectroscopy: Provides complementary structural information
Chromatographic Analysis
Chromatographic methods are essential for purity assessment:
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HPLC: Primary method for purity determination and purification
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TLC: Used for reaction monitoring and preliminary purity assessment
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LC-MS: Combines separation and mass identification for detailed analysis
Comparison with Alternative Glutamine Derivatives
Various glutamine derivatives offer different advantages and disadvantages in peptide synthesis:
Glutamine Derivative | Advantages | Disadvantages |
---|---|---|
Z-Gln(Xan)-OH | Good solubility, prevents dehydration, selective deprotection possible | Relatively bulky, may cause steric hindrance |
Boc-Gln(Xan)-OH | Compatible with Boc strategy, prevents dehydration | Requires strong acid for deprotection |
Z-Gln-OH | Simpler structure, lower cost | Prone to dehydration during activation |
Fmoc-Gln(Trt)-OH | Compatible with Fmoc strategy, widely used | Different deprotection conditions |
Practical Considerations for Laboratory Use
Preparation of Stock Solutions
For laboratory use, stock solutions are often prepared according to specific requirements:
Concentration | Amount of Z-Gln(Xan)-OH | Solvent Volume |
---|---|---|
0.1 M | 46.05 mg | 1 mL DMF |
0.2 M | 92.1 mg | 1 mL DMF |
0.5 M | 230.25 mg | 1 mL DMF |
Future Research Directions
Current research trends suggest several promising directions for future applications of Z-Gln(Xan)-OH:
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Development of more efficient coupling methods specifically optimized for Z-Gln(Xan)-OH
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Investigation of alternative deprotection strategies with improved selectivity
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Exploration of new applications in bioconjugation chemistry
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Integration into automated peptide synthesis platforms with optimized protocols
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Application in the synthesis of complex peptide-based therapeutics
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